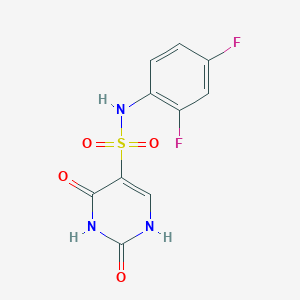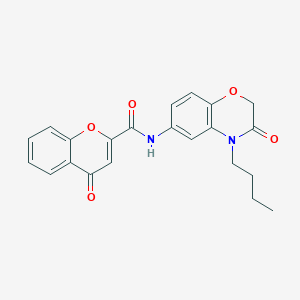![molecular formula C24H21N3O4 B11305194 N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11305194.png)
N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a phenyl-1,2,4-oxadiazol group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Ethoxyphenyl)-2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamid umfasst typischerweise mehrere Schritte:
Bildung des 1,2,4-Oxadiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Anlagerung der Phenylgruppe: Dieser Schritt kann eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, umfassen.
Bildung der Phenoxyacetamid-Einheit: Dies kann durch nukleophile Substitutionsreaktionen erfolgen.
Endmontage: Die endgültige Verbindung wird durch Kombination der Zwischenprodukte unter geeigneten Reaktionsbedingungen erhalten, die häufig das Erhitzen und die Verwendung von Katalysatoren umfassen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen beinhaltet typischerweise die Optimierung der Synthesewege, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung von umweltfreundlichen Lösungsmitteln und Reagenzien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Ethoxyphenyl)-2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Formen der Verbindung führen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid usw.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid usw.
Substitutionsreagenzien: Halogene, Alkylierungsmittel usw.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate ergeben können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Potenzielle therapeutische Anwendungen, wie z. B. bei der Entwicklung neuer Medikamente.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Ethoxyphenyl)-2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkung auszuüben. Die beteiligten Pfade können die Hemmung oder Aktivierung spezifischer biochemischer Prozesse umfassen.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Methoxyphenyl)-2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamid
- N-(4-Ethoxyphenyl)-2-[3-(5-Phenyl-1,2,4-thiadiazol-3-yl)phenoxy]acetamid
Einzigartigkeit
N-(4-Ethoxyphenyl)-2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamid ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C24H21N3O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-20-13-11-19(12-14-20)25-22(28)16-30-21-10-6-9-18(15-21)23-26-24(31-27-23)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28) |
InChI-Schlüssel |
QUUKHYWSGUZKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11305114.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11305115.png)
![7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305122.png)

![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11305168.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305170.png)
![4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11305177.png)
![Ethyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11305178.png)

![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11305188.png)
![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305190.png)
![3-benzyl-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11305195.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11305203.png)

